Acethydrazide
Overview
Description
Acetohydrazide (AH) is an organic compound containing an acetyl and a hydrazide functional group. It is a colorless solid that is used in a variety of laboratory and industrial applications. AH is a versatile reagent with a wide range of synthetic and analytical applications. It is used in the synthesis of a variety of compounds such as amino acids, peptides, and polymers. It is also used in the production of dyes, pharmaceuticals, pesticides, and other chemicals.
Scientific Research Applications
Antituberculosis Activity
Acethydrazide demonstrates significant activity against Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent. Research in this area focuses on the synthesis of this compound and related compounds, underscoring its medicinal chemistry significance (Mir, Siddiqui, & Comrie, 1970).
Metal Complex Formation
This compound can be chemically modified and complexed with metals like Iron (II) and Copper (II). This process, studied through techniques like FT-IR and UV/Visible spectroscopy, explores the coordination of this compound to metal ions, offering insights into its potential applications in coordination chemistry (Nzikayel, Ij, & Ec, 2018).
Coordination Properties with Copper(II)
The coordinating properties of this compound with copper(II) have been a subject of study, focusing on how this compound forms complexes in aqueous solutions. This research, utilizing potentiometric and spectroscopic methods, provides insights into the ligand's coordination behavior, which is essential for understanding its role in bioinorganic chemistry (Woźniczka et al., 2017).
Use as a Derivatizing Agent
This compound has been used as a derivatizing reagent for aldehydes and ketones. This application in analytical chemistry involves studying the absorbance and emission characteristics of derivatives, providing a method for detecting and analyzing these functional groups in various samples (Baggett, Case, Darby, & Gray, 1992).
Application in Hydrogenation Processes
In industrial chemistry, this compound is involved in the hydrogenation process to produce N'-methyl this compound, a significant step in specific chemical production processes. This research looks into the kinetics and effects of various conditions on the hydrogenation rate, providing valuable information for process optimization (Pakdehi, Sohrabi, & Moghaddam, 2010).
Role in Organoselenium-induced Cyclization
This compound is a key player in organoselenium-induced cyclization reactions. This research area, exploring the formation of various organic compounds, is crucial for understanding reaction mechanisms and developing new synthetic methodologies (Tiecco, Testaferri, & Marini, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Acethydrazide, also known as Acetohydrazide, is an organic compound with the formula CH3CONHNH2 It’s known that hydrazides, in general, can interact with various biological targets depending on their structure and the presence of other functional groups .
Mode of Action
It’s known that hydrazides can undergo catalytic hydrogenation to produce various derivatives . These derivatives can interact with different biological targets, leading to various biochemical changes .
Biochemical Pathways
It’s known that hydrazides can participate in various biochemical reactions, potentially affecting multiple pathways
Result of Action
It’s known that hydrazides and their derivatives can have various effects at the molecular and cellular level, depending on their structure and the presence of other functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of this compound.
properties
IUPAC Name |
acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXLNCGODUUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020900 | |
Record name | Monoacetyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-57-1 | |
Record name | Acetohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acethydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acethydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Monoacetyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK0DPC9098 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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